molecular formula C12H14N2 B7049225 N-(isoquinolin-7-ylmethyl)ethanamine

N-(isoquinolin-7-ylmethyl)ethanamine

Cat. No.: B7049225
M. Wt: 186.25 g/mol
InChI Key: GXLYCJHCQIQMGB-UHFFFAOYSA-N
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Description

N-(isoquinolin-7-ylmethyl)ethanamine is an organic compound featuring an isoquinoline backbone substituted with an ethylamine group at the 7-position.

The molecular formula of this compound is C₁₂H₁₄N₂ (molecular weight: 186.25 g/mol). Its structure combines the aromaticity and rigidity of isoquinoline with the flexibility of an ethylamine side chain, which may influence receptor binding or metabolic stability.

Properties

IUPAC Name

N-(isoquinolin-7-ylmethyl)ethanamine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14N2/c1-2-13-8-10-3-4-11-5-6-14-9-12(11)7-10/h3-7,9,13H,2,8H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GXLYCJHCQIQMGB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNCC1=CC2=C(C=C1)C=CN=C2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14N2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

186.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(isoquinolin-7-ylmethyl)ethanamine typically involves the reaction of isoquinoline with ethanamine under specific conditions. One common method is the Pomeranz-Fritsch reaction, which involves the cyclization of an aromatic aldehyde with an aminoacetal under acidic conditions to form the isoquinoline ring . The resulting isoquinoline derivative can then be reacted with ethanamine to produce this compound.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of catalysts and controlled reaction environments to facilitate the efficient production of the compound .

Chemical Reactions Analysis

Types of Reactions

N-(isoquinolin-7-ylmethyl)ethanamine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can convert the isoquinoline ring to tetrahydroisoquinoline derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the ethanamine group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Nucleophilic substitution reactions may involve reagents like alkyl halides or acyl chlorides under basic conditions.

Major Products Formed

Scientific Research Applications

N-(isoquinolin-7-ylmethyl)ethanamine has several scientific research applications, including:

Mechanism of Action

The mechanism of action of N-(isoquinolin-7-ylmethyl)ethanamine involves its interaction with specific molecular targets and pathways. Isoquinoline derivatives are known to inhibit DNA synthesis by promoting the cleavage of bacterial DNA gyrase and type IV topoisomerase, leading to rapid bacterial death . Additionally, the compound may interact with other cellular targets, contributing to its diverse biological activities.

Comparison with Similar Compounds

Data Table: Structural and Functional Comparison

Compound Molecular Formula Molecular Weight (g/mol) Key Structural Features Biological Activity/Applications
N-(isoquinolin-7-ylmethyl)ethanamine C₁₂H₁₄N₂ 186.25 Isoquinoline + ethylamine chain Potential CNS activity (inferred)
1-Methyl-7-isoquinolinemethanamine C₁₁H₁₂N₂ 172.23 Isoquinoline + methylamine chain Medicinal chemistry research
25I-NBOMe C₁₈H₂₂INO₃ 427.18 Phenethylamine + iodine/methoxy groups Serotonergic agonist, psychedelic
N-((6-chloropyridin-3-yl)methyl)ethanamine C₈H₁₁ClN₂ 170.64 Chloropyridine + ethylamine chain Pesticide metabolite
N-Ethyl-N-methylethanamine C₅H₁₃N 87.16 Branched aliphatic amine Solvent, chemical intermediate

Research Findings and Implications

  • Isoquinoline vs. Phenethylamine Scaffolds: While NBOMe compounds exhibit potent serotonin receptor activity due to their substituted phenyl rings, isoquinoline derivatives like this compound may target different receptors, such as opioid or adrenergic systems, based on structural parallels to known alkaloids .
  • Substituent Effects : The ethylamine chain in the target compound likely enhances water solubility compared to the methylamine analog, which could improve bioavailability .
  • Metabolic Stability: The chloropyridine metabolite of nitenpyram demonstrates how halogenation impacts metabolic pathways, a consideration for designing isoquinoline derivatives with optimized pharmacokinetics .

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